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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the pharmacokinetic properties of NP10679, a selective, pH-

dependent GluN2B subunit-specific N-methyl-D-aspartate (NMDA) receptor inhibitor. The

available data from preclinical species and human clinical trials are summarized to facilitate an

understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics

across different biological systems.

NP10679 is under investigation for its therapeutic potential in neurological disorders.

Understanding its pharmacokinetic profile is crucial for dose selection and predicting its

behavior in humans. This guide synthesizes the currently available non-clinical and clinical

data.

Comparative Pharmacokinetic Parameters
While comprehensive quantitative pharmacokinetic data for NP10679 in preclinical species

such as mice, rats, and dogs are not publicly available in detail, the following table summarizes

the key known parameters across different species.
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Parameter Mouse Rat Dog Human Source

Oral

Bioavailability

(F%)

76%
Data not

available

Data not

available

Data not

available
[1]

Plasma

Protein

Binding

97.4 - 99.0% 97.4 - 99.0% 97.4 - 99.0% 97.4 - 99.0% [1]

Terminal Half-

life (t½)

Data not

available

Data not

available

Data not

available
~20 hours [1]

Brain-to-

Plasma Ratio
1.3 - 2.6

Data not

available

Data not

available

Data not

available
[1]

In Vitro

Hepatic

Microsomal

Half-life

> 2 hours > 2 hours > 2 hours > 2 hours [1]

Note: The in vitro metabolic stability of NP10679 appears to be consistent across species,

suggesting a potentially low clearance rate.[1] The high plasma protein binding is also a

consistent finding across all tested species.[1] In humans, the pharmacokinetic profile of

NP10679 has been shown to be dose-linear.[1]

Experimental Protocols
Bioanalytical Method for Plasma Concentration Determination

The quantification of NP10679 in plasma samples is performed using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Sample Preparation: Plasma samples are subjected to protein precipitation using

acetonitrile.

Internal Standard: A deuterated analog of NP10679 is used as the internal standard to

ensure accuracy and precision.
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Detection: The analysis is carried out using a mass spectrometer operating in multiple

reaction monitoring (MRM) mode.

Method Validation: The assay has been validated for its precision, accuracy, and recovery.

The intra-run and inter-run precision are within acceptable limits, and the recovery of

NP10679 from plasma is high.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma

concentration-time data.[1]

Mechanism of Action and Experimental Workflow
Signaling Pathway of NP10679

NP10679 is a selective inhibitor of the GluN2B subunit of the NMDA receptor.[1] The NMDA

receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and

neuronal function. Overactivation of NMDA receptors is implicated in excitotoxic neuronal

damage in various neurological disorders. NP10679's inhibitory action is pH-dependent,

showing higher potency in acidic conditions often associated with ischemic tissues.[1] It also

exhibits off-target activity as a histamine H1 antagonist and a hERG channel inhibitor.
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NP10679 Mechanism of Action

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study,

from drug administration to data analysis.

Pharmacokinetic Study Workflow
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Pharmacokinetic Study Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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